molecular formula C4H6F2N2O B6227810 2,2-difluorocyclopropane-1-carbohydrazide CAS No. 1452467-99-0

2,2-difluorocyclopropane-1-carbohydrazide

Cat. No.: B6227810
CAS No.: 1452467-99-0
M. Wt: 136.1
InChI Key:
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Description

2,2-difluorocyclopropane-1-carbohydrazide is an organic compound with the molecular formula C4H6F2N2O. It is a derivative of cyclopropane, where two hydrogen atoms are replaced by fluorine atoms, and the cyclopropane ring is substituted with a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorocyclopropane-1-carbohydrazide typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst. This reaction yields the cyclopropanation products, including this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-difluorocyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropane-1-carboxylic acid derivatives, while reduction can produce amines or other reduced forms of the carbohydrazide group .

Scientific Research Applications

2,2-difluorocyclopropane-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluorocyclopropane-1-carbohydrazide involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the compound’s reactivity and binding affinity, while the carbohydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluorocyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.

    1,1-difluorocyclopropane: Lacks the carbohydrazide group, making it less reactive in certain contexts.

    Cyclopropanecarboxylic acid: Non-fluorinated analog with different chemical properties.

Uniqueness

2,2-difluorocyclopropane-1-carbohydrazide is unique due to the presence of both fluorine atoms and the carbohydrazide group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

1452467-99-0

Molecular Formula

C4H6F2N2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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